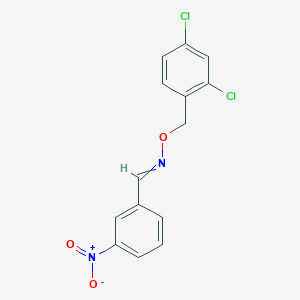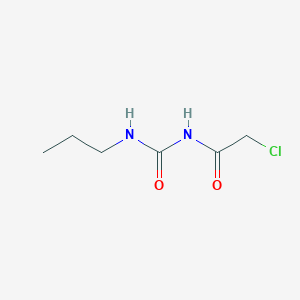
2-Chloro-5-fluoroanisole
Overview
Description
2-Chloro-5-fluoroanisole is a chemical compound with the molecular formula C7H6ClFO and a molecular weight of 160.57 . It is a liquid at 20°C .
Molecular Structure Analysis
The IUPAC name for 2-Chloro-5-fluoroanisole is 1-chloro-4-fluoro-2-methoxybenzene . The InChI code is 1S/C7H6ClFO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 .Physical And Chemical Properties Analysis
2-Chloro-5-fluoroanisole is a clear liquid that is colorless to almost colorless . It has a boiling point of 195°C, a flash point of 57°C, a specific gravity of 1.30 at 20°C, and a refractive index of 1.52 .Scientific Research Applications
Synthesis of Fluorinated Compounds
2-Chloro-5-fluoroanisole: is a valuable precursor in the synthesis of complex fluorinated compounds. Due to the presence of both chlorine and fluorine atoms, it serves as a versatile reagent for introducing fluorine into organic molecules, which is particularly useful in the development of pharmaceuticals and agrochemicals where fluorination can enhance biological activity and metabolic stability .
Material Science Research
In material science, 2-Chloro-5-fluoroanisole can be used to modify the properties of polymers and resins. The introduction of fluorinated moieties into materials can result in enhanced chemical resistance, reduced surface energy, and improved thermal stability, making it an important component in the creation of advanced materials .
Nuclear Magnetic Resonance (NMR) Spectroscopy
The compound’s distinct chemical shifts due to the fluorine atom make 2-Chloro-5-fluoroanisole an excellent standard or reference compound in NMR spectroscopy . It is often used in fluorine NMR (19F NMR ) for the analysis and identification of fluorine-containing substances .
Pesticide and Herbicide Development
Fluorinated anisoles like 2-Chloro-5-fluoroanisole are frequently employed in the synthesis of pesticides and herbicides. The fluorine atom’s electronegativity and small size often lead to compounds with increased potency and selectivity, which are desirable traits in agricultural chemicals .
Catalyst and Ligand Synthesis
This compound is also used in the synthesis of catalysts and ligands that are essential in various chemical reactions. The presence of both electron-withdrawing and electron-donating groups allows for the fine-tuning of the electronic properties of the catalysts, which can improve reaction rates and selectivity .
Medicinal Chemistry Research
In medicinal chemistry, 2-Chloro-5-fluoroanisole is used to create fluorinated analogs of biologically active molecules. Fluorination can significantly alter the pharmacokinetic and pharmacodynamic properties of these molecules, leading to the development of new drugs with improved efficacy and reduced side effects .
Safety and Hazards
2-Chloro-5-fluoroanisole is considered hazardous. It is a flammable liquid and vapor. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .
Mechanism of Action
Target of Action
It is known that halogenated anisoles like 2-chloro-5-fluoroanisole are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions such as the suzuki–miyaura coupling .
Mode of Action
In the context of Suzuki–Miyaura coupling, 2-Chloro-5-fluoroanisole may act as an electrophilic component. The reaction involves the oxidative addition of palladium to the carbon-halogen bond of the electrophilic organic group, forming a new palladium-carbon bond . This is followed by transmetalation, where an organoboron reagent transfers a formally nucleophilic organic group to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling, the compound contributes to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis and can lead to the production of a wide variety of complex organic molecules .
Result of Action
As a component in suzuki–miyaura coupling, it contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide variety of complex organic molecules .
Action Environment
The action, efficacy, and stability of 2-Chloro-5-fluoroanisole can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed in a wide range of conditions, making it environmentally robust.
properties
IUPAC Name |
1-chloro-4-fluoro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVPJKKERHMKLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369145 | |
| Record name | 2-Chloro-5-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
450-89-5 | |
| Record name | 1-Chloro-4-fluoro-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=450-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(5-Chlorothien-2-yl)methyl]piperazine](/img/structure/B1361988.png)


![3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate](/img/structure/B1362002.png)


![2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B1362021.png)
![5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1362036.png)


